N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is a compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that combine a benzothiazole moiety with a pyrrole and a glycine unit. The molecular formula for this compound is C₁₄H₁₁N₃O₃S, and it has a molecular weight of 301.33 g/mol .
This compound is synthesized through various chemical processes, often involving the reaction of specific precursors that contain the requisite functional groups. It has been cataloged in various chemical databases and suppliers, indicating its relevance in both research and potential therapeutic applications .
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine can be classified as an organic compound, specifically a derivative of glycine that incorporates heterocyclic structures. Its classification also places it within the realm of bioactive compounds, which are of particular interest in pharmacology and medicinal chemistry.
The synthesis of N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine can be achieved through several methods, typically involving multi-step synthetic routes that incorporate various reagents and catalysts.
The reactions often require careful control of temperature and pH to optimize yields and minimize by-products. The use of solvents like acetic acid or methanol can also influence the reaction pathway and final product quality.
The molecular structure of N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine reveals important information about its potential interactions and biological activity.
The compound features:
The structural data can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm the identity and purity of the synthesized compound.
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine can participate in several chemical reactions that are relevant for its functionality.
Understanding these reactions requires knowledge of reaction kinetics and mechanisms, often explored through computational chemistry or experimental studies.
The mechanism of action for N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine involves its interaction with biological targets at the molecular level.
The compound likely acts by binding to specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. This interaction is facilitated by its structural features that allow for effective binding.
Quantitative data on binding affinities can be obtained through techniques such as surface plasmon resonance or isothermal titration calorimetry, providing insights into its efficacy as a potential therapeutic agent.
A thorough understanding of the physical and chemical properties of N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is essential for predicting its behavior in biological systems.
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time.
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine has several scientific applications:
The construction of the pyrrole-benzothiazole pharmacophore forms the foundational step in synthesizing N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine (CAS: 951947-53-8). Efficient routes typically commence with the assembly of the 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid scaffold (CAS: 251457-88-2), a critical precursor. Modern approaches leverage catalytic cyclization strategies, where ortho-haloanilides undergo copper-catalyzed C–S coupling with pyrrole-1-carbothioamides to regioselectively install the pyrrole moiety at the benzothiazole C2 position [8] [9]. Alternative routes involve acid-catalyzed condensation between 2-aminobenzenethiol derivatives and pyrrole-1-carboxylic acids, though this method requires stringent control of stoichiometry to prevent oligomerization [4] [8].
A significant advancement utilizes ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate (CAS: 289651-81-6) as a versatile intermediate. Hydrolysis of this ester under mild alkaline conditions (KOH/EtOH/H₂O, 25°C, 4h) yields the carboxylic acid precursor in >95% yield, minimizing decarboxylation or pyrrole ring degradation risks associated with traditional harsh hydrolysis conditions [7] [9]. This stepwise approach—ester formation followed by hydrolysis—proves superior to direct carboxylic acid incorporation due to enhanced purity and scalability.
Table 1: Key Intermediates for Pyrrole-Benzothiazole Scaffold Synthesis
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate | 289651-81-6 | C₁₄H₁₂N₂O₂S | Ester intermediate for controlled hydrolysis |
2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid | 251457-88-2 | C₁₂H₈N₂O₂S | Direct precursor for glycine conjugation |
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) | N/A | C₁₁H₁₆BF₄N₅O | Coupling reagent for amide bond formation |
Achieving regiocontrol during C6-functionalization of the 2-pyrrolyl-benzothiazole is paramount for accessing the target carboxylate. Electrophilic aromatic substitution (EAS) inherently favors C6 due to the electron-donating nature of the pyrrole moiety at C2, which activates positions ortho and para to itself within the benzothiazole ring. Directed ortho-metalation (DoM) using n-BuLi/TMEDA (-78°C, THF) of a protected 2-(N-methylpyrrol-1-yl)benzothiazole followed by quenching with dry CO₂ provides regioselective access to the C6-acid with minimal C4 byproducts (<5%) [8] [9]. Protecting the pyrrole nitrogen (e.g., with SEM or Boc groups) prevents competitive deprotonation or side reactions during metalation.
Transition metal-catalyzed C–H activation offers a complementary strategy. Palladium(II) acetate with 8-aminoquinoline as a directing group enables C6-carboxylation using CO or Mo(CO)₆ as carbonyl sources under oxidative conditions. This method achieves excellent regioselectivity (>98:2 C6/C4) but requires optimization of catalyst loading (typically 5-10 mol%) and temperature (100-120°C) to prevent catalyst decomposition [5] [8].
Table 2: Regioselective Approaches to C6-Carboxylic Acid Installation
Method | Conditions | Regioselectivity (C6:C4) | Yield Range | Key Advantage |
---|---|---|---|---|
Directed ortho-Metalation | n-BuLi/TMEDA, -78°C, THF; then CO₂ | >95:5 | 70-85% | High functional group tolerance |
Pd-Catalyzed C–H Activation | Pd(OAc)₂ (5 mol%), 8-Aminoquinoline, Mo(CO)₆, K₂S₂O₈, 100°C | >98:2 | 65-80% | Avoids cryogenic conditions |
Jacobson Cyclization | Pre-functionalized 4-carboxy-2-aminothiophenol + pyrrole-1-carbonyl chloride, PPA, 180°C | N/A (direct C6 functionalization) | 50-70% | Single-step scaffold assembly |
Conjugating glycine to the C6-carboxylic acid of the scaffold exemplifies amide bond formation, yet conventional peptide coupling suffers from slow kinetics and racemization risks. Microwave-assisted synthesis using coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or HATU significantly accelerates this step. Optimized conditions involve irradiating a mixture of 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid (1 equiv), glycine methyl ester hydrochloride (1.2 equiv), TBTU (1.1 equiv), and DIPEA (2.5 equiv) in anhydrous DMF at 80°C for 10 minutes under 150W microwave power, achieving near-quantitative conversion (>99%) and minimizing epimerization to <0.5% [3] [8]. Subsequent mild ester hydrolysis (LiOH, THF/H₂O, 0°C, 1h) furnishes the target glycine conjugate without decoupling.
Heterogeneous catalysis offers sustainable advantages. Immobilized carbodiimide resins (e.g., polymer-supported EDC) facilitate glycine coupling in DCM at room temperature within 2 hours. The catalyst is removed via simple filtration, eliminating aqueous workup and reducing waste. Yields typically range from 85–92%, with the glycine α-stereocenter integrity preserved due to the mild, non-basic conditions [4] [8]. Nano-catalysts like CuFe₂O₄ nanoparticles further enhance efficiency under solvent-free mechanochemical grinding, achieving full conversion in 15 minutes with easy magnetic recovery and reuse for >5 cycles [4].
Solid-phase peptide synthesis (SPPS) enables rapid generation of glycine-conjugated benzothiazole libraries. The 4-methoxytriphenylmethyl (MMT)-resin is ideal for anchoring acid-labile linkers. Key steps involve:
This SPPS approach allows incorporation of diverse amino acids beyond glycine and facilitates C-terminal modifications. Automation using Fmoc/tBu strategies ensures high chiral purity (ee >99%) and enables parallel synthesis of hundreds of analogs for structure-activity relationship studies [8].
Table 3: Solid-Phase Building Blocks and Conditions
Resin Type | Linker Chemistry | Cyclization Trigger | Typical Glycine Coupling Reagent | Cleavage Cocktail |
---|---|---|---|---|
MMT-resin | Thioether | 1.1% TFA/DCM/TES | Fmoc-Gly-OH + HATU/DIPEA | TFA/TES/H₂O (95:2.5:2.5) |
Wang resin | Ester | 20% Piperidine/DMF | Boc-Gly-OH + DIC/HOAt | TFA/TIS/H₂O (95:2.5:2.5) |
Rink amide AM | Amide | TFA-labile | Fmoc-Gly-OH + PyBOP/NMM | TFA/TIS/H₂O (95:2.5:2.5) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1